Carbophenothion sulfone

Description

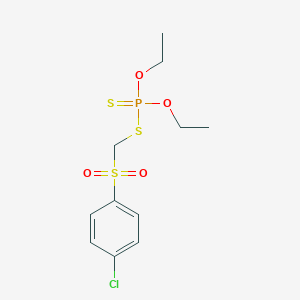

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXRYOZUHFXMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864701 | |

| Record name | S-[(4-Chlorobenzene-1-sulfonyl)methyl] O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16662-85-4 | |

| Record name | R 1776 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Approaches for Carbophenothion Sulfone

Chemo-Enzymatic Synthesis Methodologies for Carbophenothion (B1668428) Sulfone

Chemo-enzymatic synthesis integrates the selectivity of biocatalysts with the practicality of chemical reactions, offering efficient routes to complex molecules under mild conditions. nih.govnih.gov While specific chemo-enzymatic protocols for carbophenothion sulfone are not extensively documented, the synthesis can be conceptualized based on established methods for similar compounds. The general strategy involves a two-step process: the chemical synthesis of the carbophenothion precursor followed by enzymatic oxidation of the thioether group.

The initial chemical synthesis of carbophenothion is well-established, proceeding via the reaction of 4-chlorothiophenol (B41493) with formaldehyde (B43269) and hydrogen chloride to yield chloromethyl-4-chlorophenylsulfide. This intermediate is then reacted with sodium O,O-diethyl dithiophosphate (B1263838) to produce carbophenothion. wikipedia.org

The subsequent oxidation of the thioether to the sulfone can be achieved enzymatically. Flavin-dependent monooxygenases (FMOs) and cytochrome P450 enzymes are known to catalyze the S-oxidation of various xenobiotics, including organophosphorus pesticides. researchgate.netmdpi.com For instance, FMO1 has been shown to stereoselectively oxidize fenthion (B1672539) to its corresponding sulfoxide (B87167). researchgate.net A similar enzymatic system could be employed for the oxidation of carbophenothion, first to its sulfoxide and then further to the sulfone. This biocatalytic step offers high selectivity and avoids the harsh reagents often used in chemical oxidations. The process can be conducted in vitro using isolated enzymes or through whole-cell biotransformation. livescience.io

Table 1: Conceptual Chemo-Enzymatic Synthesis Pathway

| Step | Reaction | Reagents/Enzymes | Product |

| 1 | Chemical Synthesis | 4-chlorothiophenol, HCl, Formaldehyde, Sodium O,O-diethyl dithiophosphate | Carbophenothion |

| 2 | Enzymatic Oxidation | Carbophenothion, Flavin-dependent Monooxygenase (FMO) or Cytochrome P450, NADPH | Carbophenothion sulfoxide |

| 3 | Enzymatic Oxidation | Carbophenothion sulfoxide, FMO or Cytochrome P450, NADPH | This compound |

This hybrid approach leverages the efficiency of traditional organic synthesis for the backbone structure and the precision of enzymatic catalysis for the selective oxidation, representing a powerful strategy for producing this compound. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound Isomers

The oxidation of the sulfur atom in carbophenothion to a sulfoxide introduces a chiral center, resulting in two enantiomers (R- and S-carbophenothion sulfoxide). Subsequent oxidation to the achiral sulfone removes this chirality. However, the stereochemistry of the intermediate sulfoxide can influence the rate and pathway of subsequent metabolic reactions and toxicity. researchgate.net Therefore, the stereoselective synthesis of carbophenothion sulfoxide isomers is of considerable interest.

Enantioselective synthesis of the sulfoxide can be achieved using chiral oxidizing agents. N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridines are one class of reagents that have been successfully used for the asymmetric oxidation of sulfides to sulfoxides, yielding products with high enantiomeric excess. researchgate.net Another established method is the Sharpless asymmetric epoxidation protocol, which can be adapted for the kinetic resolution of racemic sulfoxides. bpi.gr

While the final sulfone is achiral, the synthesis of its chiral sulfoxide precursors is critical for studying stereoselective effects in biological systems. For example, studies on the pesticide fenthion revealed that flavin-containing monooxygenase 1 (FMO1) catalyzes its oxidation to (R)-(+)-fenthion sulfoxide stereoselectively. researchgate.net The subsequent oxidation of this specific enantiomer to the fenoxon sulfoxide is considered a critical bioactivation pathway. A similar stereoselective bioactivation may occur with carbophenothion, highlighting the importance of accessing enantiomerically pure sulfoxide intermediates.

Table 2: Approaches for Stereoselective Sulfoxide Synthesis

| Method | Description | Potential Application to Carbophenothion |

| Chiral Chemical Oxidants | Use of chiral reagents like Davis oxaziridines to selectively oxidize one enantiomer. | Synthesis of enantioenriched (R)- or (S)-carbophenothion sulfoxide. |

| Enzymatic Resolution | Use of enzymes (e.g., FMOs, P450s) that selectively oxidize the sulfide (B99878) to one sulfoxide enantiomer. researchgate.net | Production of a specific enantiomer, mimicking metabolic pathways. |

| Asymmetric Transfer Hydrogenation | Dynamic kinetic resolution of a precursor can establish stereocenters. lu.se | Applicable to precursors of carbophenothion to create chiral building blocks. |

Mechanistic Investigations of Oxidative Pathways Leading to this compound Formation

The formation of this compound from its parent compound is primarily an oxidative process that occurs metabolically in organisms and can also be achieved through chemical oxidation. wikipedia.org In biological systems, the primary route is sulfoxidation. wikipedia.org This transformation is generally mediated by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzyme systems. researchgate.net

The proposed mechanism involves the following steps:

Initial S-Oxidation: The thioether sulfur of carbophenothion is nucleophilic and attacks the activated oxygen species of the enzyme (e.g., the iron-oxo complex in P450). This results in the formation of carbophenothion sulfoxide, a chiral metabolite.

Second S-Oxidation: The carbophenothion sulfoxide is further oxidized by the same enzyme systems to the corresponding this compound. wikipedia.org

Chemical oxidation of sulfides to sulfones can be accomplished using a variety of reagents. A common and efficient method involves the use of hydrogen peroxide, often in the presence of a catalyst. For example, carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) can catalyze the oxidation of sulfides to sulfones with aqueous hydrogen peroxide under solvent-free conditions. rsc.org The proposed mechanism for this type of reaction involves the activation of H₂O₂ by the catalyst, followed by an oxygen transfer to the sulfide. rsc.org Another practical method uses urea-hydrogen peroxide (UHP) in acetic acid, which allows for controlled oxidation to either the sulfoxide or the sulfone by adjusting stoichiometry and temperature. beilstein-journals.org

Mechanistic studies indicate that photocatalytic methods can also be employed, proceeding through a radical chain mechanism involving a phosphoranyl radical. acs.org Understanding these diverse oxidative pathways is essential for predicting the environmental persistence and metabolic fate of carbophenothion.

Isotopic Labeling Strategies for this compound in Fate and Metabolism Studies

Isotopic labeling is an indispensable tool for tracing the environmental fate, metabolism, and bioaccumulation of pesticides and their metabolites. nih.govacs.org By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H), researchers can track the compound through complex biological and environmental systems.

Common strategies for isotopic labeling include:

Stable Isotope Labeling (¹³C, ²H): Synthesizing this compound with stable isotopes is particularly useful for quantitative analysis using mass spectrometry (MS). otsuka.co.jp An isotopically labeled this compound can serve as an ideal internal standard in LC-MS or GC-MS analysis, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass. This corrects for matrix effects and variations in instrument response, leading to highly accurate quantification in complex samples like soil, water, or biological tissues.

The synthesis of these labeled compounds generally follows the same synthetic routes as the unlabeled analogues, but starts with commercially available labeled precursors. otsuka.co.jp For example, labeled 4-chlorothiophenol could be used to introduce a label into the aromatic ring of the final this compound molecule.

Derivatization Techniques for Enhanced Analytical Characterization of this compound

Analytical characterization of this compound, particularly at trace levels in environmental and biological samples, can be challenging. Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). pageplace.de

For a polar and relatively non-volatile compound like this compound, derivatization can be employed to:

Increase Volatility for GC Analysis: The sulfone group makes the molecule less suitable for direct GC analysis. A derivatization step that cleaves the molecule or modifies the polar functional groups could potentially yield a more volatile product amenable to GC.

Enhance Detector Response: Introducing a chromophore or fluorophore can significantly improve detection limits for UV or fluorescence HPLC detectors. For instance, post-column derivatization with reagents like p-dimethylaminobenzaldehyde has been used for other types of compounds to create a detectable colored product. iaea.org

Improve Chromatographic Properties: Derivatization can reduce peak tailing and improve separation efficiency on certain chromatographic columns. pageplace.de

While specific derivatization methods for this compound are not widely reported, general techniques for related compounds can be considered. For example, hydrolysis of the phosphate (B84403) ester followed by derivatization of the resulting moieties is a potential strategy. However, with the advent of highly sensitive LC-MS/MS techniques, direct analysis of this compound without derivatization is often preferred, as it is a more direct and less labor-intensive approach. lcms.cz The QuEChERS method, for example, allows for the extraction and analysis of multiple pesticide residues, including metabolites, with minimal sample preparation and without a derivatization step. lcms.cz

Sophisticated Analytical Methodologies for Carbophenothion Sulfone Determination

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) stands as a premier technique for the trace analysis of carbophenothion (B1668428) sulfone. This method offers exceptional sensitivity and selectivity, making it ideal for detecting minute quantities of the compound in various matrices. mdpi.com

UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher separation efficiency and faster analysis times compared to conventional HPLC. mdpi.com When paired with HRMS, such as Orbitrap or Time-of-Flight (TOF) analyzers, it enables the precise mass measurement of ions, typically with a mass accuracy of less than 5 ppm. mdpi.comthermofisher.com This high mass accuracy is crucial for distinguishing carbophenothion sulfone from co-eluting matrix components, thereby reducing the likelihood of false positives. thermofisher.com

The "MS/MS" or tandem mass spectrometry capability allows for further structural confirmation. In this process, the precursor ion of this compound is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions enhances the certainty of identification and quantification. oup.com

Recent studies have demonstrated the development of robust UHPLC-HRMS/MS methods for the simultaneous analysis of hundreds of pesticide residues, including this compound, in food and environmental samples. mdpi.com These methods often achieve low limits of quantification (LOQs), frequently at or below 10 µg/kg, which is well within the maximum residue limits (MRLs) set by regulatory bodies. mdpi.com

Table 1: Illustrative Performance of a UHPLC-HRMS/MS Method for Pesticide Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Quantification (LOQ) | ≤ 10 µg/kg | mdpi.com |

| Mass Accuracy | < 5 ppm | mdpi.comthermofisher.com |

| Linearity (r²) | ≥ 0.980 | mdpi.com |

Gas Chromatography-Comprehensive Two-Dimensional Mass Spectrometry (GC×GC-MS) for Complex Matrix Analysis

For highly complex matrices where co-eluting interferences can be a significant challenge, Gas Chromatography-Comprehensive Two-Dimensional Mass Spectrometry (GC×GC-MS) offers superior separation power. This technique employs two columns with different stationary phases, providing a much higher peak capacity than single-column GC.

In GC×GC, the entire effluent from the first column is sequentially trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with significantly enhanced resolution. When coupled with a mass spectrometer, GC×GC-MS can effectively separate this compound from complex background noise in challenging samples like soil or fatty foods. nih.gov

One advancement in this area is the use of pulsed flow modulation (PFM) GCxGC combined with Cold Electron Ionization (EI). nih.gov PFM is a cryogenic-free modulation technique, and Cold EI enhances the molecular ion, which aids in compound identification and reduces matrix interference. nih.gov This combination has been shown to significantly reduce matrix interference, improving the reliability of pesticide residue analysis in complex agricultural products. nih.gov

Development and Validation of Immunochemical Assays for this compound Detection

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid and cost-effective screening tool for this compound. jircas.go.jp These assays are based on the highly specific binding between an antibody and the target analyte (antigen). jircas.go.jp

The development of an immunochemical assay for this compound involves producing antibodies that can specifically recognize the molecule. These can be either polyclonal or monoclonal antibodies. nih.gov The assay is then optimized to provide a sensitive response, often visually or colorimetrically, in the presence of the compound. plos.org

While generally less quantitative and confirmative than chromatographic methods, immunochemical assays are excellent for high-throughput screening of a large number of samples. jircas.go.jp Positive results from an ELISA can then be confirmed using a more rigorous technique like UHPLC-HRMS/MS. The sensitivity of these assays can be tailored to detect pesticides at levels close to the established MRLs. jircas.go.jp Validation of these assays includes assessing their specificity (cross-reactivity with similar compounds), sensitivity (limit of detection), and accuracy through recovery studies in various matrices. jircas.go.jpqub.ac.uk

Table 2: General Characteristics of a Validated ELISA for Pesticide Residue Analysis

| Parameter | Typical Performance | Reference |

|---|---|---|

| Assay Time | Relatively short | plos.org |

| Throughput | High | jircas.go.jp |

| Recovery Rates | > 84% | jircas.go.jp |

Advanced Sample Preparation Techniques for Diverse Environmental and Biological Matrices (e.g., QuEChERS, Solid-Phase Microextraction)

The effectiveness of any analytical method heavily relies on the quality of the sample preparation. The goal is to efficiently extract this compound from the sample matrix while minimizing co-extracted interferences.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a widely adopted sample preparation method for pesticide residue analysis in a variety of matrices, including fruits, vegetables, and soil. nih.gov The standard QuEChERS procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. eurl-pesticides.eu A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent or a combination of sorbents is added to the extract to remove interfering compounds. nih.gov For this compound analysis, common d-SPE sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences. nih.govthermofisher.com

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. researchgate.net The fiber is then desorbed directly into the injection port of a gas chromatograph. SPME is particularly useful for analyzing volatile and semi-volatile compounds in water and air samples. However, its application to complex matrices can be limited by the fiber's thermal stability and mechanical strength. researchgate.net

Both QuEChERS and SPME offer advantages in terms of reduced solvent consumption and simplified procedures compared to traditional liquid-liquid extraction methods. The choice between them often depends on the specific sample matrix and the target analyte's properties. researchgate.net

Quality Assurance, Quality Control, and Method Validation Protocols in this compound Quantification Studies

To ensure the reliability and accuracy of this compound quantification, stringent quality assurance (QA) and quality control (QC) protocols are imperative. Method validation is a critical component of this process, demonstrating that an analytical method is suitable for its intended purpose. mdpi.com

Key validation parameters, as often outlined in guidelines like the SANTE/12682/2019 document from the European Commission, include: mdpi.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting curve, which should ideally be ≥ 0.98. mdpi.comuoa.gr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. thermofisher.comresearchgate.net

Accuracy (Trueness): The closeness of the measured value to the true value. It is typically determined through recovery experiments, where samples are spiked with a known amount of the analyte. Recoveries are generally expected to be within the 70-120% range. eurl-pesticides.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should typically be ≤ 20%. eurl-pesticides.eu

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. thermofisher.com

The use of certified reference materials and participation in proficiency testing schemes are also essential components of a robust QA/QC program in laboratories conducting this compound analysis. mdpi.comhpc-standards.com

Table 3: Common Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.98 | mdpi.comuoa.gr |

| Recovery | 70-120% | eurl-pesticides.eu |

| Precision (RSD) | ≤ 20% | eurl-pesticides.eu |

Environmental Fate and Transformation Dynamics of Carbophenothion Sulfone

Abiotic Degradation Pathways of Carbophenothion (B1668428) Sulfone in Aqueous and Terrestrial Systems

Abiotic degradation involves non-biological processes that break down chemical compounds. For carbophenothion sulfone, these pathways include photolysis and hydrolysis. vulcanchem.comnih.gov

Photolysis: This process involves the breakdown of molecules by light. Carbophenothion, the parent compound, is not highly susceptible to direct photolysis as it absorbs minimal UV light above 290 nm. nih.gov However, it can be degraded by photochemically produced hydroxyl radicals in the atmosphere, with an estimated half-life of about two hours. wikipedia.org While specific data on the photolysis of this compound is limited, its structural similarity to the parent compound suggests that indirect photolysis via reaction with hydroxyl radicals could be a relevant degradation pathway in the atmosphere and on surfaces. vulcanchem.comresearchgate.net

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis for many pesticides is influenced by pH. tandfonline.comfrontiersin.org While carbophenothion is relatively stable to hydrolysis, this process is still considered a more significant degradation pathway than photolysis. wikipedia.org The degradation of carbosulfan (B1218777), another pesticide, to carbofuran (B1668357) is pH-dependent and proceeds through the cleavage of a nitrogen-sulfur bond. researchgate.net This suggests that the sulfone group in this compound could influence its susceptibility to hydrolysis, a key factor in its persistence in aqueous environments. vulcanchem.com

Redox Reactions: Oxidation-reduction (redox) reactions can also contribute to the transformation of pesticides. Carbophenothion itself is oxidized to a phosphorothioate. wikipedia.org The formation of this compound is an oxidation process. nih.gov Further redox reactions could potentially play a role in its subsequent degradation in soil and water systems, although specific pathways are not well-documented.

Interactive Data Table: Key Abiotic Degradation Processes

| Degradation Process | Description | Relevance to this compound |

| Photolysis | Degradation by sunlight. | Limited direct photolysis, but indirect photolysis by hydroxyl radicals is possible. wikipedia.orgvulcanchem.comnih.gov |

| Hydrolysis | Breakdown by water. | An important degradation pathway for the parent compound, likely relevant for the sulfone. wikipedia.orgtandfonline.com |

| Redox Reactions | Electron transfer reactions. | Formation of the sulfone is an oxidation step; further redox reactions may occur. wikipedia.orgnih.gov |

Microbial Biotransformation and Biodegradation Mechanisms of this compound in Soil and Water Environments

Microbial activity is a primary driver of pesticide degradation in the environment. nih.govnih.gov Various bacteria and fungi have been identified that can degrade different pesticides. nih.govoup.com

The degradation of the related pesticide aldicarb (B1662136) proceeds through oxidation to aldicarb sulfoxide (B87167) and then to aldicarb sulfone, which are subsequently hydrolyzed. nih.gov This suggests a similar pathway could be involved in the microbial breakdown of this compound. The rate of degradation can be influenced by factors such as soil type, pH, temperature, and moisture content. frontiersin.org In some cases, repeated application of a pesticide can lead to enhanced or accelerated biodegradation by soil microorganisms that have adapted to use the compound as a source of carbon or nutrients. oup.comresearchgate.net While specific studies on the microbial biotransformation of this compound are not abundant, the general principles of pesticide biodegradation suggest that microbial action is a critical factor in its environmental persistence. nih.govresearchgate.net

Sorption, Desorption, and Leaching Dynamics of this compound in Heterogeneous Environmental Media

The movement of this compound in the environment is governed by its interaction with soil and sediment particles.

Leaching: Leaching is the process by which a substance moves through the soil with water. The potential for a pesticide to leach into groundwater is often assessed using screening models like the Groundwater Ubiquity Score (GUS), which considers the pesticide's half-life and its sorption coefficient (Koc). researchgate.netresearchgate.net Compounds with high persistence and low sorption are more likely to leach. Given that this compound can be more persistent than the parent compound, its leaching potential requires careful consideration. vulcanchem.comfrontiersin.org Studies on other pesticides have shown that transformation products can sometimes be more mobile than the parent compound. frontiersin.org

Interactive Data Table: Factors Influencing Mobility

| Factor | Description | Implication for this compound |

| Sorption | Binding to soil particles. | Expected to be significant due to its chemical structure, reducing mobility. wikipedia.orgmdpi.com |

| Desorption | Release from soil particles. | The reverse of sorption, potentially making it available for transport. |

| Leaching | Movement with water through soil. | Potential for leaching exists, especially if persistence is high and sorption is lower than anticipated. vulcanchem.comresearchgate.netfrontiersin.org |

Volatilization and Atmospheric Transport Modeling of this compound

Volatilization: This is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The Henry's Law constant is a key property that indicates a chemical's tendency to volatilize from water. nih.gov For the parent compound, carbophenothion, the low vapor pressure and Henry's Law constant suggest that volatilization is not a major dissipation pathway. wikipedia.orgnih.gov It is expected that this compound would have an even lower vapor pressure, making it essentially nonvolatile.

Atmospheric Transport: Despite low volatility, some pesticides can be transported over long distances in the atmosphere, often associated with particulate matter. researchgate.netresearchgate.net Models are used to predict the atmospheric transport and deposition of pesticides. researchgate.netmdpi.com Given the expected low volatility of this compound, significant long-range atmospheric transport in the vapor phase is unlikely. However, transport while adsorbed to airborne particulate matter could occur.

Bioavailability and Uptake Mechanisms of this compound in Non-Target Organisms

Plants: Pesticides applied to soil can be taken up by plants. mdpi.com The uptake and translocation of carbosulfan in maize, for instance, show that the parent compound and its metabolites can be absorbed by the roots and distributed to other parts of the plant. nih.gov While carbosulfan itself has limited upward movement, its more soluble metabolite, carbofuran, is more readily translocated to shoots and leaves. nih.gov This suggests that the bioavailability and mobility of this compound in plants would depend on its physicochemical properties, such as water solubility. nih.govnih.gov

Soil Invertebrates: Soil-dwelling organisms can be exposed to pesticides through direct contact with contaminated soil and ingestion of soil particles. The bioavailability of a pesticide in soil is influenced by its sorption to soil organic matter and clay minerals. nih.gov Strongly sorbed chemicals are generally less bioavailable.

Advanced Environmental Compartment Modeling of this compound Distribution and Persistence

Environmental fate models are used to simulate the distribution and persistence of chemicals in the environment. frontiersin.orgresearchgate.net These models, such as USEtox®, consider various environmental compartments (air, water, soil, sediment) and the transfer processes between them. europa.eu

For pesticide transformation products like this compound, models like LEACHM, PRZM, and Pelmo can simulate their formation and subsequent fate. frontiersin.org These models can account for different degradation rates in various environmental compartments and under different conditions. frontiersin.orgfrontiersin.org However, the accuracy of these models is highly dependent on the quality of the input data, such as degradation rates and sorption coefficients. frontiersin.org In some cases, models have been found to overestimate the persistence of sulfone transformation products. frontiersin.org

Biotransformation and Metabolic Pathways of Carbophenothion Sulfone in Non Human Organisms

Identification and Characterization of Enzymatic Systems Involved in Carbophenothion (B1668428) Sulfone Metabolism

The biotransformation of carbophenothion and its metabolite, carbophenothion sulfone, is mediated by several key enzymatic systems. These enzymes facilitate the conversion of the lipophilic parent compound into more water-soluble products that can be readily excreted.

Cytochrome P450 Monooxygenases (P450s): The initial formation of this compound from its parent compound is a two-step oxidation process (thioether oxidation). inchem.orgnih.govinchem.org This type of reaction is characteristic of Phase I metabolism and is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgunito.it P450s are heme-containing proteins that introduce an oxygen atom into the substrate, increasing its polarity. In the case of carbophenothion, CYPs catalyze the conversion to carbophenothion sulfoxide (B87167) and subsequently to this compound. P450 enzymes are also implicated in the desulfuration of the parent compound to its highly toxic oxygen analog (oxon), a process known as bioactivation. nih.gov

Esterases: Following oxidation, the detoxification of this compound and other organophosphate metabolites is largely carried out by hydrolytic enzymes, specifically esterases. These enzymes, including A-esterases like paraoxonase, cleave the ester bonds within the organophosphate molecule. nih.gov This hydrolysis results in the formation of less toxic, water-soluble compounds such as diethyl phosphate (B84403), diethyl thiophosphate, and derivatives of the p-chlorophenyl moiety. nih.gov Studies on other organophosphates, such as malathion, have confirmed the critical role of esterases in their detoxification in insects. nih.gov

Transferases: Phase II metabolism involves the conjugation of metabolites with endogenous molecules, a process catalyzed by transferase enzymes. While specific data on this compound is limited, metabolites of the parent compound, such as 4-chlorothiophenol (B41493), are known to undergo conjugation with glucuronic acid (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfate (B86663) (catalyzed by sulfotransferases, SULTs) in rats. nih.gov These conjugation reactions further increase the water solubility of the metabolites, facilitating their elimination.

Comparative Metabolic Studies of this compound Across Ecologically Relevant Species

Research indicates that the fundamental metabolic pathways for carbophenothion are qualitatively consistent across diverse biological taxa, although quantitative differences may exist.

Invertebrates: Studies have shown that the metabolism of carbophenothion in insects follows the same oxidative pathway observed in mammals, leading to the formation of the sulfoxide and sulfone. inchem.org The detoxification of organophosphates via esterase activity is a known resistance mechanism in various insect species, highlighting the importance of this enzymatic system in invertebrates. nih.gov

Avian Species: The metabolism of carbophenothion has been confirmed in avian species. Methods have been developed for the analysis of carbophenothion and its oxidative metabolites, including the sulfone, in avian tissues. inchem.org Furthermore, dietary administration of the parent compound to hens resulted in physiological effects, which presupposes its absorption and metabolic transformation. inchem.org

Fish: While specific metabolic maps for carbophenothion in fish are not extensively detailed in the available literature, general principles of pesticide metabolism in aquatic species apply. Comparative studies on other pesticides demonstrate that fish utilize many of the same Phase I and Phase II enzymatic pathways as mammals, including oxidation and conjugation, though species-specific differences in the extent and rate of these reactions are common. nih.gov

Plants: In plants, such as lettuce and wheat seedlings, carbophenothion undergoes a similar pattern of oxidative metabolism. inchem.orginchem.org The primary metabolites identified are the sulfoxide and sulfone, along with their corresponding oxygen analogs, indicating a shared metabolic fate between plants and animals. inchem.orginchem.org

Table 1: Summary of Carbophenothion Metabolites Across Different Organisms

| Organism Group | Key Metabolic Pathway | Identified Metabolites | Citation(s) |

| Mammals (Rat, Mouse) | Oxidation, Hydrolysis, Conjugation | Carbophenothion sulfoxide, this compound, Oxon analogs, Diethyl phosphates, p-Chlorobenzenesulfinic acid, p-Chlorobenzenesulfonic acid, 4-Chlorothiophenol conjugates | nih.gov, inchem.org |

| Insects | Oxidation, Hydrolysis | Carbophenothion sulfoxide, this compound | inchem.org |

| Avian (Hen) | Oxidation | Carbophenothion sulfoxide, this compound | inchem.org, inchem.org |

| Plants (Lettuce, Wheat) | Oxidation | Carbophenothion sulfoxide, this compound, Oxon analogs | inchem.org, inchem.org, inchem.org |

Elucidation and Structural Identification of Novel this compound Metabolites

The metabolism of carbophenothion results in a suite of well-characterized oxidative products. Beyond the initial formation of the sulfone, further biotransformation and degradation lead to several other structurally identified molecules.

The five primary oxidative metabolites are:

Carbophenothion sulfoxide

this compound

Carbophenothion oxygen analog (oxon)

Carbophenothion oxygen analog sulfoxide

Carbophenothion oxygen analog sulfone inchem.orginchem.org

Subsequent hydrolysis of the phosphate ester linkage in these metabolites yields smaller, more polar compounds. Studies in rats have identified the following downstream metabolites in urine:

Diethyl phosphate and Diethyl thiophosphate: These result from the cleavage of the organophosphate ester. nih.gov

p-Chlorobenzenesulfinic acid and p-Chlorobenzenesulfonic acid: These metabolites are formed from the breakdown of the 4-chlorophenylthio moiety, likely following cleavage from the phosphate group. nih.gov

4-Chlorophenyl methyl sulfone: This compound, along with its 3-hydroxylation product, arises from the sequential methylation and oxidation of the 4-chlorothiophenol fragment. nih.gov

Excretion Kinetics and Elimination Pathways of this compound in Animal Models

The elimination of carbophenothion and its metabolites, including the sulfone, is rapid in animal models. The metabolic processes described above are geared towards increasing the water solubility of the compounds, which is essential for efficient excretion.

Excretion Rate: Studies in mice following intraperitoneal administration of carbophenothion showed that over 75% of the dose was excreted within the first 24 hours, with an additional 4-7% eliminated in the subsequent 16 hours. inchem.org This indicates a rapid clearance from the body. nih.gov

Elimination Pathways: The primary route for the elimination of the polar metabolites of carbophenothion is through the kidneys into the urine. nih.govlibretexts.org Analysis of rat urine has confirmed the presence of numerous water-soluble metabolites. nih.gov Biliary excretion into the feces serves as another significant pathway, particularly for Phase II conjugates formed in the liver. nih.govlibretexts.org Minor routes of excretion, such as sweat, may also contribute to the elimination of some persistent pesticide metabolites. researchgate.net

Table 2: Urinary Metabolites of Carbophenothion Identified in Rats

| Metabolite Class | Specific Compound Identified | Excretion Pathway | Citation |

| Phosphate Esters | Diethyl phosphate, Diethyl thiophosphate | Urine | nih.gov |

| Sulfur-containing Acids | p-Chlorobenzenesulfinic acid, p-Chlorobenzenesulfonic acid | Urine | nih.gov |

| Conjugates | 4-Chlorothiophenol glucuronide, 4-Chlorothiophenol sulfate | Urine | nih.gov |

| Methyl Sulfones | 4-Chlorophenyl methyl sulfone, 3-hydroxy-4-chlorophenyl methyl sulfone | Urine | nih.gov |

In Vitro Metabolic Studies of this compound Using Tissue Homogenates, Microsomes, and Isolated Cell Cultures

In vitro systems are essential tools for elucidating the specific metabolic pathways and enzymatic kinetics of xenobiotics like carbophenothion and its sulfone metabolite. These systems allow for the study of metabolism in a controlled environment, free from the complexities of a whole organism.

Liver Microsomes: Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450s. nih.govresearchgate.net They are widely used to study oxidative metabolism, determine metabolic stability, and identify the specific P450 isoforms responsible for the transformation of a compound. nih.govdrugbank.com In vitro tests using mouse liver preparations have been used to identify oxidative metabolites of carbophenothion. inchem.org Studies on other organophosphates have successfully used human liver microsomes to characterize the rates of both activation and detoxification reactions. nih.gov

Tissue Homogenates and S9 Fractions: Whole tissue homogenates or their S9 fraction (the supernatant after a 9,000g centrifugation) contain a broader range of enzymes than microsomes, including both microsomal and cytosolic enzymes (e.g., esterases, transferases). researchgate.net This allows for the investigation of both Phase I and Phase II metabolic reactions in a single system.

Isolated Cell Cultures: The use of isolated or cultured cells, such as primary hepatocytes or induced pluripotent stem cell-derived hepatocytes (iHeps), provides a more physiologically complete model. mdpi.com These systems retain a high degree of metabolic activity and can be used for higher-throughput screening to assess the clearance and metabolite formation of pesticides. mdpi.com

Molecular and Cellular Mechanistic Investigations of Carbophenothion Sulfone in Model Systems

Molecular Target Identification and Ligand-Receptor/Enzyme Interaction Kinetics of Carbophenothion (B1668428) Sulfone

Carbophenothion and its metabolites, including carbophenothion sulfone, belong to the organophosphate class of compounds. The primary molecular target for this class of chemicals is the enzyme acetylcholinesterase (AChE). nih.govwikipedia.org Organophosphates act as acetylcholinesterase inhibitors, disrupting nerve signal transduction at the cholinergic synapse. wikipedia.org The inhibition of AChE by organophosphates is a well-established mechanism of action. wikipedia.orgresearchgate.net

Table 1: Known Molecular Targets of Carbophenothion and Related Metabolites

| Compound Class | Primary Molecular Target | Mechanism of Action |

|---|

Perturbation of Key Cellular Signaling Pathways and Regulatory Networks by this compound

Exposure to organophosphate compounds can perturb key cellular signaling pathways that regulate fundamental processes like proliferation, differentiation, and apoptosis. nih.govplos.org A central pathway affected by various environmental stressors, including pesticides, is the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govnih.gov The MAPK pathway, which includes the ERK, JNK, and p38-MAPK signaling modules, is critical in transducing extracellular signals into intracellular responses. nih.govnih.gov

Induction of Oxidative Stress and Modulation of Antioxidant Defense Systems by this compound Exposure

A well-documented mechanism of toxicity for many organophosphate pesticides is the induction of oxidative stress. researchgate.net This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems. researchgate.netmdpi.com Exposure to organophosphates like chlorpyrifos can lead to the generation of ROS, which can damage macromolecules such as lipids, proteins, and DNA. aging-us.comgums.ac.ir This damage is often measured by an increase in markers like malondialdehyde (MDA), a product of lipid peroxidation. gums.ac.ir

The cellular antioxidant defense system includes enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants like glutathione (GSH). mdpi.com Organophosphate exposure has been shown to deplete levels of GSH and reduce the activity of antioxidant enzymes. mdpi.comgums.ac.ir Glutathione is a critical molecule for detoxifying harmful substances and scavenging free radicals. nih.govnih.gov Under conditions of oxidative stress, reduced glutathione (GSH) is converted to its oxidized form (GSSG). nih.gov A decrease in the GSH/GSSG ratio is a key indicator of oxidative stress. While direct studies on this compound are scarce, the parent compound and other organophosphates consistently demonstrate the ability to induce oxidative stress by increasing ROS production and overwhelming the cell's antioxidant capacity. researchgate.netaging-us.com

Table 2: Effects of Organophosphate Exposure on Oxidative Stress Markers

| Marker | Effect of Exposure | Biological Role |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased Production | Signaling molecules; can cause cellular damage at high levels |

| Malondialdehyde (MDA) | Increased Levels | Marker of lipid peroxidation and oxidative damage |

| Glutathione (GSH) | Decreased Levels | Key non-enzymatic antioxidant; detoxification |

| Superoxide Dismutase (SOD) | Altered Activity | Converts superoxide radicals to hydrogen peroxide |

Genotoxicity, Mutagenicity, and DNA Damage Assessments of this compound in Cellular Assays

The assessment of genotoxicity and mutagenicity is crucial for understanding the potential of a chemical to cause DNA damage, which can lead to mutations and potentially cancer. nih.gov Standardized assays, such as the Ames test (Salmonella typhimurium reverse mutation assay), are widely used to evaluate the mutagenic potential of chemicals. plos.org This test determines if a substance can cause a mutation in the DNA of the test organism. plos.org

While specific mutagenicity data for this compound was not found in the search results, studies on other pesticides and their metabolites have been conducted. nih.govplos.org For example, the genotoxicity of chlorpyrifos has been linked to increased DNA impairment. nih.gov DNA damage can be assessed using methods like the comet assay, which measures DNA strand breaks in individual cells. Organophosphates have been shown to induce such damage. nih.gov The potential for this compound to be genotoxic would likely stem from its ability to induce oxidative stress, as the ROS generated can directly damage DNA. mdpi.com

Immunomodulatory Effects and Inflammatory Responses to this compound in In Vitro and Ex Vivo Models

The immune system can be a target for various environmental contaminants, including pesticides. Some pesticides are classified as endocrine-disrupting chemicals (EDCs) and can exert immunotoxic effects. unipv.it In vitro studies using immune cell lines, such as THP-1 monocytes, are valuable for assessing the immunomodulatory potential of chemicals. unipv.it Exposure to certain pesticides has been shown to alter the expression of key signaling proteins in immune cells and affect inflammatory responses. unipv.it For example, some pesticides can modulate cytokine production, which is a hallmark of an inflammatory response.

While direct research on the immunomodulatory effects of this compound is not available, the broader class of organophosphates has been associated with immune system alterations. nih.gov The induction of oxidative stress and the perturbation of cellular signaling pathways like MAPK and NF-κB by organophosphates are closely linked to the regulation of inflammatory processes. nih.govnih.gov Therefore, it is conceivable that this compound could modulate immune cell function and inflammatory signaling, though specific experimental data is needed for confirmation.

Neurochemical Alterations and Neurotransmitter System Disruptions by this compound in Neural Cell Cultures

The primary mechanism of neurotoxicity for this compound, as with other organophosphates, is the inhibition of acetylcholinesterase (AChE). nih.govwikipedia.org AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of normal nerve impulse transmission. wikipedia.org This overstimulation is the cause of the acute signs of organophosphate toxicity. inchem.org

In neural cell cultures, exposure to organophosphates would be expected to lead to a significant decrease in AChE activity. researchgate.net This disruption of the cholinergic system is a key neurochemical alteration. wikipedia.org While the parent compound, carbophenothion, is a known neurotoxin, its metabolites, such as the oxon and subsequently the sulfone of the oxon, are often more potent inhibitors of AChE. nih.govinchem.org Therefore, this compound is expected to be an active neurotoxicant, directly contributing to the disruption of the neurotransmitter system in neural cell models. inchem.org

Ecotoxicological Research and Ecological Risk Assessment Methodologies for Carbophenothion Sulfone

Acute and Chronic Ecotoxicity Studies of Carbophenothion (B1668428) Sulfone on Aquatic Organisms (e.g., Algae, Daphnia, Fish)

Comprehensive ecotoxicity data for Carbophenothion sulfone on a wide range of aquatic organisms is limited. However, the toxicity of the parent compound, Carbophenothion, has been evaluated in several aquatic species, providing an indication of the potential risks associated with its metabolites. Organophosphate insecticides, in general, are known for their toxicity to aquatic life nih.gov.

Acute Toxicity:

Chronic Toxicity:

Chronic toxicity studies examine the effects of longer-term, lower-level exposure on the survival, growth, and reproduction of aquatic organisms. The Maximum Acceptable Toxicant Concentration (MATC) is a key endpoint derived from these studies. For Carbophenothion, a life cycle study with grass shrimp resulted in an MATC between >0.22 and <0.36 ppb, while an embryo/juvenile study with sheepshead minnows yielded an MATC between >1.3 and <2.8 ppb herts.ac.uk. Data specific to the chronic effects of this compound on algae, Daphnia, or fish are not available in the reviewed literature. Such studies are crucial for understanding the potential long-term impacts on aquatic ecosystem structure and function.

Table 1: Acute Toxicity of Carbophenothion to Various Aquatic Organisms

| Species | Common Name | Exposure Duration | LC50 (ppb) |

|---|---|---|---|

| Oncorhynchus mykiss | Rainbow Trout | 96 hours | 56 herts.ac.uk |

| Lepomis macrochirus | Bluegill Sunfish | 96 hours | 13 herts.ac.uk |

| Palaemonetes sp. | Grass Shrimp | 96 hours | 1.2 herts.ac.uk |

| Penaeus duorarum | Pink Shrimp | 96 hours | 0.47 herts.ac.uk |

| Cyprinodon variegatus | Sheepshead Minnow | 96 hours | 17 herts.ac.uk |

Terrestrial Ecotoxicity Assessments of this compound on Soil Organisms (e.g., Earthworms, Microbes, Non-Target Arthropods)

Information on the terrestrial ecotoxicity of this compound is scarce. Assessments for the parent compound, Carbophenothion, suggest potential risks to terrestrial organisms, but specific data on the sulfone metabolite are lacking.

Earthworms: Earthworms are vital for soil health and are common bioindicators in terrestrial ecotoxicology. Standard tests, such as the earthworm acute toxicity test (OECD 207) and the earthworm reproduction test (OECD 222), are used to determine the LC50 and effects on reproduction (e.g., cocoon production and juvenile numbers). While no specific data for this compound were found, organophosphate insecticides can be toxic to earthworms, affecting their survival, growth, and reproductive output oasis-lmc.orgnii.ac.jp.

Soil Microbes: Soil microorganisms are fundamental to nutrient cycling and soil fertility. Ecotoxicity assessments for soil microbes typically involve measuring changes in microbial biomass, respiration, and key enzymatic activities (e.g., dehydrogenase, phosphatase) following exposure to a chemical. Pesticides can disrupt these microbial processes, leading to altered nutrient dynamics in the soil nih.gov. Specific studies on the impact of this compound on soil microbial communities are not available.

Non-Target Arthropods: Non-target arthropods, including predatory mites, ground beetles, and spiders, play important roles in pest control. Laboratory and field studies are used to evaluate the lethal and sublethal effects of pesticides on these beneficial organisms. Organophosphate insecticides are known to be broadly toxic to arthropods, and their use can lead to reductions in populations of beneficial insects and other non-target species researchgate.netresearchgate.net. However, no specific data on the effects of this compound on these organisms could be located.

Phytotoxicity, Bioaccumulation, and Translocation Studies of this compound in Terrestrial and Aquatic Plants

There is a lack of specific data on the phytotoxicity, bioaccumulation, and translocation of this compound in plants.

Phytotoxicity: Phytotoxicity studies assess the potential for a chemical to cause harm to plants. Standard tests often use species like duckweed (Lemna gibba) for aquatic plants and various crop and non-crop species for terrestrial plants nih.govnih.gov. Endpoints include germination rates, root and shoot growth, biomass, and visual signs of injury (e.g., chlorosis, necrosis).

Bioaccumulation and Translocation: Bioaccumulation studies in plants measure the uptake of a chemical from the soil or water and its concentration in plant tissues. Translocation studies further examine the movement of the chemical within the plant, from the roots to the shoots and leaves. The metabolism of Carbophenothion in plants like lettuce has been shown to follow a typical oxidative pathway, resulting in the formation of sulfoxide (B87167) and sulfone analogs nih.gov. This indicates that plants can take up the parent compound and metabolize it to this compound. One study on wheat grown from seeds treated with Carbophenothion found that the parent compound and four of its esterase-inhibiting degradation products, including this compound, were present at significant levels in the roots and bulbs, suggesting systemic activity nih.gov. However, residues in the leaves were reported to be very low nih.gov.

Development and Application of Biomarkers for this compound Exposure and Effect in Ecological Systems

Biomarkers are measurable biological responses that indicate exposure to or the effects of a chemical stressor. For organophosphate insecticides, the primary biomarker of effect is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function researchgate.netlgcstandards.comyoutube.com.

While Carbophenothion is a known AChE inhibitor, one report suggests that the sulfone of the phosphorodithioate (B1214789) (a form of this compound) has reduced anticholinesterase activity compared to other oxidative metabolites inchem.org. This implies that the formation of this compound could be a detoxification pathway in terms of neurotoxicity. However, more research is needed to confirm the degree of AChE inhibition by this compound in various organisms.

Other potential biomarkers for organophosphate exposure in general include measurements of oxidative stress (e.g., levels of glutathione, catalase, and superoxide (B77818) dismutase), genotoxicity (e.g., DNA damage), and changes in gene expression umn.edunih.gov. The development of specific biomarkers for this compound would require targeted research to identify unique molecular or physiological responses to its exposure.

Bioaccumulation, Bioconcentration, and Trophic Transfer Potential of this compound in Aquatic and Terrestrial Food Webs

Bioaccumulation and Bioconcentration: Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes (water, food, sediment), while bioconcentration refers specifically to uptake from water. The bioconcentration factor (BCF) is a key parameter in assessing the potential for a chemical to accumulate in aquatic organisms. The parent compound, Carbophenothion, is predicted to have a high bioconcentration factor nih.gov. However, specific BCF values for this compound are not available. The BCF of a chemical is influenced by its physicochemical properties, such as its octanol-water partition coefficient (log Kow), and the organism's ability to metabolize and excrete the substance researchgate.netfao.orgnih.gov.

Trophic Transfer: Trophic transfer, or biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. Persistent and lipophilic (fat-soluble) compounds are more likely to biomagnify. While Carbophenothion is lipophilic, its rapid metabolism and excretion in some organisms may limit its potential for significant biomagnification boerenlandvogels.nl. A study in cattle found that residues of Carbophenothion, its sulfoxide, and its sulfone were present in fat tissues, indicating the potential for these compounds to be transferred to consumers of contaminated animal products inchem.org. However, comprehensive studies on the trophic transfer of this compound in aquatic or terrestrial food webs are lacking.

Advanced Ecological Risk Assessment Frameworks for this compound (e.g., Species Sensitivity Distribution, Population Modeling)

Advanced ecological risk assessment frameworks move beyond single-species toxicity tests to provide a more holistic view of potential environmental impacts.

Species Sensitivity Distribution (SSD): SSD is a statistical method that uses toxicity data from multiple species to model the distribution of sensitivities within a community nih.govresearchgate.netepa.govru.nl. From an SSD, a Hazardous Concentration for 5% of species (HC5) can be derived, which is considered a protective concentration for the ecosystem. To develop a robust SSD for this compound, acute and/or chronic toxicity data for a range of species from different trophic levels (e.g., algae, invertebrates, fish) would be required. Currently, the lack of such data for this compound prevents the application of this framework.

Population Modeling: Population models are mathematical tools used to simulate the dynamics of a population over time and to predict how stressors like chemical exposure might affect population-level endpoints such as abundance, growth rate, and extinction risk nih.govoup.comoup.com. These models can integrate data on individual-level effects (e.g., on survival and reproduction) with information on the species' life history and environmental factors. The application of population models to assess the risks of this compound would necessitate detailed information on its chronic toxicity and sublethal effects, which is currently unavailable.

Impact of this compound on Community Structure, Ecosystem Function, and Biodiversity

The potential impacts of this compound on higher levels of biological organization, such as community structure, ecosystem function, and biodiversity, are largely unknown due to the absence of specific studies.

Community Structure: The introduction of a toxic substance can alter the composition and abundance of species within a community. For example, if this compound is more toxic to certain groups of organisms (e.g., sensitive invertebrates), their decline could lead to a shift in the community structure, potentially favoring more tolerant species.

Ecosystem Function: Changes in community structure can have cascading effects on ecosystem functions. For instance, a reduction in the abundance of key invertebrate grazers due to pesticide exposure could lead to an increase in algal blooms, affecting water quality and nutrient cycling. Similarly, impacts on soil organisms could disrupt decomposition and nutrient mineralization processes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling for Carbophenothion Sulfone

SAR Studies for Predicting Carbophenothion (B1668428) Sulfone's Environmental Persistence and Degradation Rates

Structure-Activity Relationship (SAR) studies are crucial for predicting the environmental fate of chemical compounds. For carbophenothion sulfone, its persistence and degradation are influenced by key structural features. The presence of the sulfone group (-SO2-) significantly alters the electronic and steric properties compared to the sulfide (B99878) (-S-) in carbophenothion and the sulfoxide (B87167) (-SO-) in another of its metabolites.

Key Structural Features Influencing Persistence and Degradation:

Sulfone Group: The highly oxidized sulfur atom in the sulfone group makes the molecule more polar and generally more water-soluble than carbophenothion. This increased polarity can affect its partitioning in soil and sediment, potentially leading to greater mobility in aqueous environments. However, the sulfone group is also chemically stable and resistant to further oxidation, which can contribute to its persistence.

Chlorophenyl Group: The chlorinated aromatic ring is a common feature in many persistent organic pollutants. The chlorine substituent can increase the molecule's resistance to microbial degradation.

Predictive SAR Insights:

Based on general principles of environmental chemistry, the structural characteristics of this compound suggest a moderate to high potential for persistence. While its increased polarity might suggest lower bioaccumulation potential compared to its parent compound, its resistance to further oxidation and microbial degradation could lead to its accumulation in certain environmental compartments.

Hypothetical Degradation Pathways for this compound:

| Pathway | Description | Key Structural Change | Predicted Impact on Persistence |

| Hydrolysis | Cleavage of the ester linkages in the phosphorodithioate (B1214789) group. | P-S-C bond scission. | A primary degradation route for organophosphates, leading to less toxic products. The rate would depend on pH and temperature. |

| Oxidation | Conversion of the P=S group to a P=O group. | P=S → P=O | This would form the oxygen analog sulfone, which is often a more potent acetylcholinesterase inhibitor but may be more susceptible to hydrolysis. |

| Microbial Degradation | Enzymatic breakdown by soil and water microorganisms. | Cleavage of various bonds. | The presence of the sulfone and chlorophenyl groups may hinder rapid microbial degradation. |

QSAR Modeling for Predicting this compound's Mechanistic Biological Activity and Ecotoxicological Potency

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with biological activity. For this compound, a primary mechanism of toxicity, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).

The transformation from the parent carbophenothion (a phosphorodithioate) to its sulfone metabolite can significantly impact its biological activity. While the oxidation of the thioether to a sulfone increases polarity, the critical determinant for AChE inhibition is often the electronic environment around the phosphorus atom.

Descriptors for QSAR Modeling of AChE Inhibition:

| Descriptor Type | Specific Descriptor Examples | Relevance to this compound |

| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies | The electron-withdrawing nature of the sulfone group can influence the electrophilicity of the phosphorus atom, affecting its reactivity with the serine residue in the active site of AChE. |

| Steric | Molecular volume, surface area, specific shape indices | The size and shape of the sulfone moiety can affect how the molecule fits into the active site of AChE. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | The increased polarity of the sulfone would result in a lower LogP value compared to carbophenothion, potentially affecting its transport to the target site. |

Research on other organophosphates has shown that the oxygen analogs (oxons) are generally more potent AChE inhibitors than their thion counterparts. Therefore, the oxon of this compound would be expected to be a more potent toxicant than this compound itself.

Computational Chemistry Approaches and Molecular Docking in this compound SAR/QSAR Investigations

Computational chemistry provides powerful tools to investigate the interactions between molecules like this compound and their biological targets.

Molecular Docking:

Molecular docking simulations can predict the binding orientation and affinity of this compound within the active site of AChE. Such studies would involve:

Homology Modeling: Creating a 3D model of the target AChE from a relevant species (e.g., human, fish, insect).

Ligand Preparation: Generating a 3D structure of this compound and its oxon analog.

Docking Simulation: Using software to place the ligand into the enzyme's active site and calculate a binding score, which is indicative of the binding affinity.

These simulations could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the sulfone and specific amino acid residues in the AChE active site. This information is invaluable for understanding the structural basis of its toxicity and for building more accurate QSAR models.

Comparative SAR/QSAR Analyses Between Carbophenothion, this compound, and Other Related Metabolites

Table of Comparative Properties:

| Compound | Structure | Key Differences from Carbophenothion | Expected Impact on Properties |

| Carbophenothion | R-S-R' | Parent compound | Higher lipophilicity, lower water solubility. |

| Carbophenothion Sulfoxide | R-SO-R' | Introduction of a sulfoxide group | Increased polarity, intermediate water solubility. |

| This compound | R-SO2-R' | Introduction of a sulfone group | Highest polarity, highest water solubility among the thion forms. |

| Carbophenothion Oxon | R-S-R' (P=O) | P=S converted to P=O | More potent AChE inhibitor than carbophenothion. |

| Carbophenothion Oxon Sulfoxide | R-SO-R' (P=O) | P=S to P=O and S to SO | Increased polarity and likely a potent AChE inhibitor. |

| Carbophenothion Oxon Sulfone | R-SO2-R' (P=O) | P=S to P=O and S to SO2 | Highest polarity and likely the most potent AChE inhibitor among the metabolites. |

A comprehensive comparative QSAR study would involve developing models that can predict the properties and activities of all these compounds based on a consistent set of molecular descriptors. This would allow for a more holistic risk assessment of carbophenothion exposure, considering the dynamic transformation of the parent compound into its various metabolites in the environment.

Emerging Technologies and Methodological Advancements in Carbophenothion Sulfone Research

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Non-Human Exposure Studies

Omics technologies offer a holistic view of the molecular responses of organisms to chemical exposure. While specific studies on carbophenothion (B1668428) sulfone are emerging, the application of these technologies to pesticides in general provides a framework for future research.

Genomics: Genomic analysis can identify genetic variations that may confer susceptibility or resistance to carbophenothion sulfone toxicity. By comparing the genomes of exposed and unexposed non-human model organisms, researchers can pinpoint genes and genetic pathways that are affected by the compound.

Transcriptomics: Transcriptome analysis, often performed using RNA sequencing (RNA-Seq), reveals changes in gene expression following exposure to this compound. Studies on other pesticides have shown that exposure can lead to the differential expression of genes involved in detoxification, stress response, and metabolic pathways. For instance, transcriptome analysis of Sitobion avenae exposed to imidacloprid and chlorpyrifos revealed differentially expressed genes related to insecticide tolerance. nih.gov A similar approach for this compound could identify key responsive genes and regulatory networks.

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. In the context of this compound, proteomic studies can identify proteins that are post-translationally modified or whose expression levels are altered upon exposure. For example, a study on the pesticide iprodione in Pseudomonas sp. C9 identified changes in the expression of proteins involved in metabolic and cellular processes, suggesting adaptive mechanisms to the pesticide. mdpi.com

Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. Exposure to this compound can induce significant changes in the metabolome, reflecting alterations in biochemical pathways. Untargeted metabolomics can help in the discovery of novel biomarkers of exposure and effect.

| Omics Technology | Application in this compound Research | Potential Findings |

| Genomics | Identification of genetic markers for susceptibility/resistance. | SNPs, gene deletions/insertions associated with toxic responses. |

| Transcriptomics | Analysis of differential gene expression in response to exposure. | Up/down-regulation of genes in detoxification and stress pathways. |

| Proteomics | Profiling of protein expression and post-translational modifications. | Identification of protein targets and biomarkers of exposure. |

| Metabolomics | Characterization of metabolic perturbations. | Alterations in endogenous metabolite levels, biomarker discovery. |

Stable Isotope Probing (SIP) Techniques for Elucidating this compound Biotransformation Pathways

Stable Isotope Probing (SIP) is a powerful technique to trace the metabolic fate of a compound in a complex biological system. nih.govdntb.gov.ua By labeling this compound with a stable isotope, such as ¹³C or ¹⁵N, researchers can track its biotransformation products in various environmental or biological matrices. This approach provides definitive evidence of biodegradation and helps in the identification of novel metabolites and the microorganisms responsible for the transformation.

SIP, when coupled with advanced analytical techniques like high-resolution mass spectrometry, can elucidate the step-by-step breakdown of this compound. nih.govnih.govosti.gov This is crucial for understanding its persistence in the environment and its metabolic pathways within organisms. While the direct application of SIP to this compound is not yet widely documented, its successful use in studying other organophosphorus pesticides highlights its immense potential in this area. nih.gov

High-Throughput Screening Platforms for Rapid Discovery of Mechanistic Pathways and Interactions Related to this compound

High-throughput screening (HTS) platforms enable the rapid testing of thousands of chemicals for their biological activity. epa.govnih.gov In the context of this compound, HTS can be employed to:

Identify molecular targets: By screening this compound against a library of proteins, HTS can identify specific enzymes, receptors, or other biomolecules with which it interacts.

Elucidate mechanisms of toxicity: Cell-based HTS assays can be used to assess the effects of this compound on various cellular processes, such as cell viability, apoptosis, and oxidative stress, providing insights into its toxic mechanisms. nih.gov

Discover interacting compounds: HTS can be used to identify other chemicals that may act synergistically or antagonistically with this compound.

The U.S. Environmental Protection Agency's ToxCast program, which utilizes HTS to prioritize chemicals for further testing, serves as a model for how such platforms can be used to efficiently evaluate the potential hazards of compounds like this compound. epa.gov

| HTS Application | Description | Expected Outcome |

| Target Identification | Screening against libraries of purified proteins or cellular targets. | Identification of specific molecular binding partners of this compound. |

| Toxicity Pathway Analysis | Using cell-based assays to monitor various cellular health indicators. | Understanding the cellular mechanisms underlying this compound toxicity. |

| Interaction Screening | Co-exposure studies with a library of other chemical compounds. | Discovery of synergistic or antagonistic interactions with other chemicals. |

Advanced Spectroscopic and Microscopic Techniques for In Situ Analysis and Subcellular Localization of this compound

Understanding where a compound is located within a cell or tissue is critical to understanding its mechanism of action. Advanced imaging techniques are making this possible with increasing precision.

Imaging Mass Spectrometry (IMS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS allow for the direct analysis and visualization of the spatial distribution of molecules in tissue sections without the need for labels. nih.govnih.govsemanticscholar.orgpurdue.edu This could be applied to track the uptake and distribution of this compound and its metabolites in different organs and tissues of exposed organisms.

Fluorescence Microscopy: By tagging this compound with a fluorescent probe, its subcellular localization can be visualized using advanced microscopy techniques like confocal fluorescence microscopy. nih.govresearchgate.neteiu.eduepj-conferences.orgnih.gov This can reveal which organelles the compound accumulates in, providing clues about its cellular targets and toxic effects.

Integrated Multi-Omics Data Analysis, Network Biology, and Systems Toxicology Approaches for Holistic this compound Studies

The complexity of biological responses to chemical exposure necessitates an integrative approach. Systems toxicology combines data from various omics platforms with computational modeling to gain a comprehensive understanding of toxicological pathways. nih.gov

Multi-Omics Data Integration: By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the effects of this compound. nih.govmedrxiv.orgmdpi.com This can reveal correlations between genetic predisposition, changes in gene and protein expression, and metabolic alterations.

Network Biology: Network biology approaches are used to model the complex interactions between genes, proteins, and metabolites. By analyzing how these networks are perturbed by this compound exposure, it is possible to identify key nodes and pathways that are critical to its toxic effects.

Systems Toxicology Models: The ultimate goal is to develop predictive models of this compound toxicity. By integrating multi-omics data into computational models, it may be possible to predict the adverse outcomes of exposure and to identify susceptible populations or species.

Future Research Directions and Scientific Challenges in Carbophenothion Sulfone Investigations

Addressing Data Gaps in Global Environmental Monitoring and Distribution of Carbophenothion (B1668428) Sulfone

A primary challenge in assessing the environmental risk of Carbophenothion sulfone is the lack of extensive and systematic monitoring data on a global scale. The presence of its parent compound, Carbophenothion, has been documented in various environmental matrices, and it is known to metabolize into this compound through oxidation nih.gov. However, dedicated monitoring programs that specifically target the sulfone are rare. This scarcity of data hinders the ability to map its distribution, identify hotspots of contamination, and understand its persistence in different environmental compartments.

Future research must focus on developing and implementing robust and sensitive analytical methods for the routine detection of this compound in soil, water, air, and biota cdc.govjelsciences.comscispace.comscirp.orgnih.gov. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful techniques that can be optimized for this purpose cdc.govjelsciences.comnih.gov. Establishing a global monitoring network would provide the necessary data to assess the extent of contamination and the potential for long-range transport.

Table 1: Key Challenges and Future Research Priorities in Environmental Monitoring of this compound

| Challenge | Future Research Priority |

| Lack of specific monitoring programs | Establishment of global and regional monitoring networks for pesticide metabolites. |

| Insufficiently validated analytical methods for diverse matrices | Development and standardization of sensitive and cost-effective analytical techniques. |

| Limited data on background levels | Long-term monitoring to establish baseline concentrations in various ecosystems. |

| Poor understanding of its presence in remote areas | Targeted studies in pristine environments like the Arctic and Antarctic to assess long-range transport potential. researchgate.net |

Elucidating Complex Synergistic and Antagonistic Interactions of this compound with Co-Contaminants

In the environment, this compound rarely exists in isolation. It is often part of a complex mixture of other pesticides, their metabolites, and various other pollutants. The toxicological effects of such mixtures can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). There is a significant knowledge gap regarding the interactive effects of this compound with co-contaminants.

Future investigations should prioritize studies on the synergistic and antagonistic interactions of this compound with other commonly used pesticides and environmental pollutants. This will require sophisticated experimental designs and toxicological assays to understand the mechanisms of these interactions. Such research is crucial for a more realistic environmental risk assessment, as single-compound toxicity data may not accurately reflect the real-world impact on ecosystems and human health.

Development of Predictive Models for Long-Range Transport and Bio-Geochemical Cycling of this compound

The potential for long-range atmospheric transport of pesticides and their metabolites is a significant concern for global contamination researchgate.netnih.govpusan.ac.krnoaa.gov. While models exist to predict the transport of parent pesticide compounds, there is a need to develop and validate models specifically for their metabolites, such as this compound cimmyt.orgresearchgate.netfrontiersin.org. These models should incorporate the physicochemical properties of the sulfone, its formation and degradation rates in the atmosphere, and its deposition patterns.

Furthermore, understanding the biogeochemical cycling of this compound is essential to predict its environmental fate. Research is needed to determine its partitioning between soil, water, and air, its potential for bioaccumulation in food webs, and its transformation pathways under different environmental conditions. Integrating these data into comprehensive environmental fate models will be a critical step towards predicting its persistence and exposure levels.

Exploring Novel Bioremediation and Phytoremediation Strategies for this compound Contamination